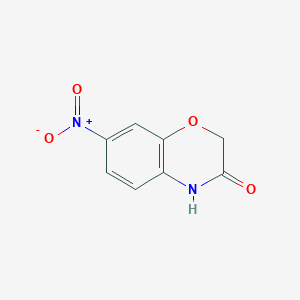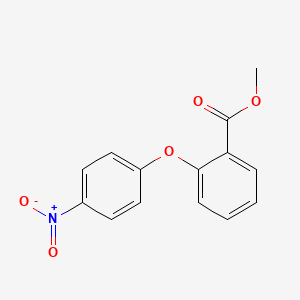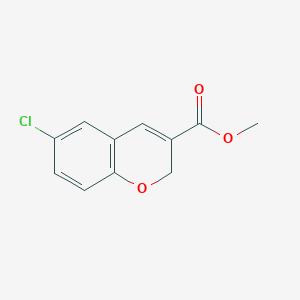![molecular formula C10H6F3NO B1303349 5-[3-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-53-5](/img/structure/B1303349.png)
5-[3-(Trifluoromethyl)phenyl]isoxazole
Vue d'ensemble
Description
5-[3-(Trifluoromethyl)phenyl]isoxazole is a chemical compound characterized by the presence of an isoxazole ring substituted with a trifluoromethyl group at the 3-position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of trifluoromethyl nitrile oxide with alkynes. This reaction is typically carried out under controlled conditions to ensure the preferential formation of the desired isoxazole product . Another method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes . The scalability of these methods makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
5-[3-(Trifluoromethyl)phenyl]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to biological targets. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains trifluoromethyl groups and is used in chemical derivatization.
5-Cyclopropyl-3-trifluoromethylisoxazole: Another isoxazole derivative with a cyclopropyl group.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHCRKHMWGIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)




![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)






